3-Amino-3-(4-ethylphenyl)propanoic acid 3-Amino-3-(4-ethylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 117391-52-3
VCID: VC21083200
InChI: InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
SMILES: CCC1=CC=C(C=C1)C(CC(=O)O)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

3-Amino-3-(4-ethylphenyl)propanoic acid

CAS No.: 117391-52-3

Cat. No.: VC21083200

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(4-ethylphenyl)propanoic acid - 117391-52-3

Specification

CAS No. 117391-52-3
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 3-amino-3-(4-ethylphenyl)propanoic acid
Standard InChI InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Standard InChI Key CZOSHSPOVINZEF-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(CC(=O)O)N
Canonical SMILES CCC1=CC=C(C=C1)C(CC(=O)O)N

Introduction

Basic Properties and Identification

3-Amino-3-(4-ethylphenyl)propanoic acid is an organic compound with significant importance in chemical research and pharmaceutical development. It is characterized by specific identifiers and physical properties that distinguish it from similar compounds.

Chemical Identifiers

The compound has well-established identifiers that facilitate its cataloging and reference in scientific literature and databases:

ParameterValue
CAS Number117391-52-3
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
MDL NumberMFCD01990387
Boiling Point340°C at 760 mmHg
Purity (Commercial)Not less than 98%

Chemical Structure and Properties

The molecular structure of 3-amino-3-(4-ethylphenyl)propanoic acid features specific functional groups that contribute to its chemical reactivity and potential applications.

Structural Features

The compound has a propanoic acid backbone with an amino group at the 3-position and a 4-ethylphenyl substituent also at the 3-position. This arrangement creates a chiral center at the carbon atom bearing both the amino group and the phenyl ring .

The structure can be represented by the SMILES notation: CCC1=CC=C(C=C1)C(CC(=O)O)N

This notation encodes the connectivity of atoms in the molecule, highlighting the 4-ethylphenyl group attached to a carbon that also bears an amino group, followed by a two-carbon chain terminating in a carboxylic acid group.

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that influence its handling, storage, and reactivity:

  • Physical State: White solid (at standard conditions)

  • Melting Point: Approximately 220°C

  • Solubility: Limited solubility in water; better solubility in polar organic solvents

  • Stability: Stable under normal storage conditions; recommended storage in a dry, sealed place

  • Chirality: Exists as enantiomers due to the stereogenic center at the 3-position

The amino group and carboxylic acid functionality give the compound amphoteric properties, allowing it to react with both acids and bases through its basic amine and acidic carboxyl groups.

Synthesis Methods

Several synthetic approaches have been developed for preparing 3-amino-3-(4-ethylphenyl)propanoic acid, ranging from traditional organic synthesis to enzyme-catalyzed methods.

Enzymatic Synthesis

An interesting enzymatic approach involves phenylalanine amino mutase (PAM)-catalyzed addition of ammonia to cinnamic acid derivatives:

  • PAM can catalyze the addition of ammonia to various cinnamic acid derivatives

  • The enzyme shows varying catalytic efficiency depending on the electronic and steric properties of substituents

  • Para-substituted cinnamic acids (such as 4-ethylcinnamic acid derivatives) can be converted to their β-amino acid counterparts

  • Electron-donating substituents (such as ethyl groups) favor conversion to β-amino acids

This enzymatic approach offers potential advantages for stereoselective synthesis, though catalytic activity remains relatively low (kcat of 0.0001-0.0076 s−1) .

Stereochemistry and Isomeric Forms

The presence of a stereogenic center in 3-amino-3-(4-ethylphenyl)propanoic acid results in distinct stereoisomers with potentially different biological activities.

Enantiomeric Forms

The compound exists in two enantiomeric forms:

  • (R)-3-amino-3-(4-ethylphenyl)propanoic acid

  • (S)-3-amino-3-(4-ethylphenyl)propanoic acid

Each enantiomer has distinct properties regarding:

  • Optical rotation

  • Interactions with biological systems

  • Applications in asymmetric synthesis

Stereochemical Synthesis

The stereoselective synthesis of specific enantiomers is of particular interest in research:

  • The racemic form (DL-3-amino-3-(4-ethylphenyl)propanoic acid) is often produced through non-stereoselective methods

  • Specific enantiomers can be obtained through:

    • Asymmetric synthesis

    • Enzymatic resolution

    • Chiral chromatography

    • Crystallization of diastereomeric salts

Applications and Biological Activity

The compound has various applications in research and potential pharmaceutical development.

Comparison with Similar Compounds

Understanding the relationships between 3-amino-3-(4-ethylphenyl)propanoic acid and structurally related compounds provides valuable context for its properties and applications.

Structural Analogs

Several compounds share structural similarities with 3-amino-3-(4-ethylphenyl)propanoic acid:

CompoundCAS NumberMolecular FormulaKey Difference
(S)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride2682097-13-6C11H16ClNO2Hydrochloride salt of S-enantiomer
(R)-3-amino-3-(4-ethylphenyl)propanoic acid1196690-95-5C11H15NO2R-configuration at stereocenter
3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid299439-39-7C11H14BrNO2Bromo substitution at 3-position
3-Amino-3-(4-propoxyphenyl)propanoic acid38499-24-0C12H17NO3Propoxy instead of ethyl substitution
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid1228553-53-4C16H23NO4Boc-protected amino group

These structural variations can significantly affect physicochemical properties, biological activities, and applications .

Structure-Activity Relationships

Research suggests that structural modifications to the basic scaffold influence various properties:

  • Para-substitution on the phenyl ring affects binding affinity and biological activity

  • The nature of the substituent (electron-donating vs. electron-withdrawing) influences reactivity

  • Stereochemistry at the 3-position is crucial for specific biological interactions

  • Protection of the amino group (as in Boc-derivatives) modifies solubility and reactivity profiles

These structure-activity relationships provide valuable insights for designing derivatives with tailored properties for specific applications.

Current Research and Future Directions

Ongoing research continues to explore the properties and potential applications of 3-amino-3-(4-ethylphenyl)propanoic acid and related compounds.

Recent Research Findings

Research has revealed interesting aspects of the compound's synthesis and properties:

  • Enzymatic catalysis using phenylalanine amino mutase (PAM) shows potential for stereoselective synthesis

  • The catalytic efficiency varies with different substitution patterns on the aromatic ring

  • Electron-donating groups (such as ethyl) in the para position predominantly lead to β-amino acids

  • The compound's stereochemistry can be controlled through specific synthetic approaches

These findings contribute to a deeper understanding of the compound's chemistry and potential applications.

Future Research Directions

Several promising areas for future research include:

  • Development of more efficient synthetic routes, particularly for stereoselective preparation

  • Exploration of biological activities and potential therapeutic applications

  • Investigation of structure-activity relationships through systematic modification

  • Applications as building blocks in the synthesis of more complex molecules

  • Development of analytical methods for detecting and quantifying these compounds in various matrices

Continuing research in these areas will likely expand our understanding of this compound's properties and applications.

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